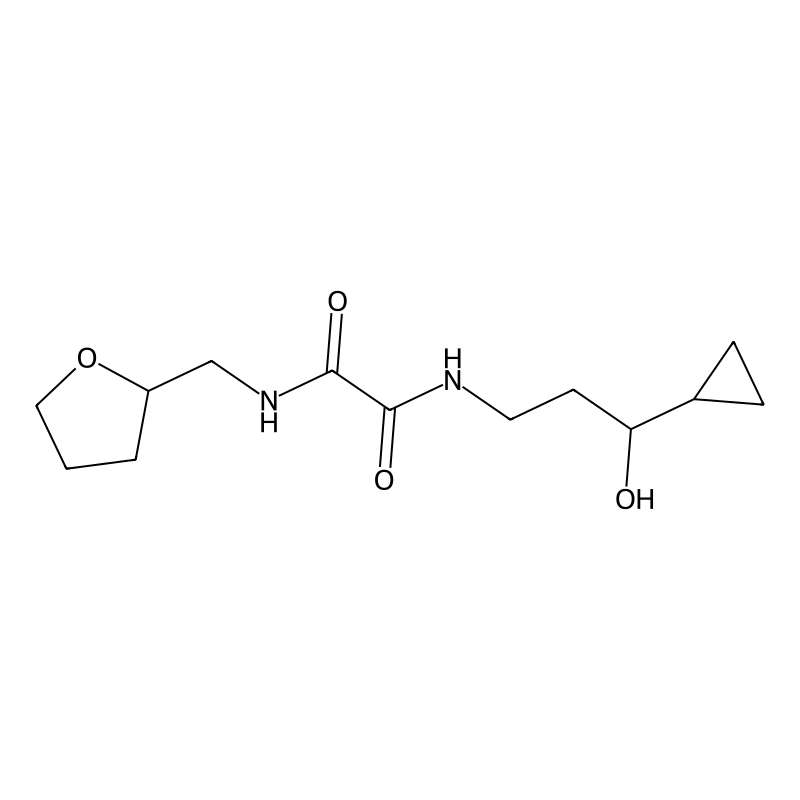

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structural features. This compound contains a cyclopropyl group, a tetrahydrofuran moiety, and an oxalamide functional group. The molecular formula of this compound can be represented as C_{15}H_{24}N_{2}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure. The cyclopropyl group contributes to the compound's rigidity, while the tetrahydrofuran ring introduces flexibility, making it an interesting subject for various chemical and biological studies.

Drug Discovery and Development

The presence of an oxalamide group in the molecule points towards possible applications in drug discovery. Oxalamides are known to exhibit diverse biological activities []. Further research into N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide's structure and properties could reveal if it interacts with specific biological targets relevant to disease treatment.

The chemical reactivity of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can be analyzed through several types of reactions:

- Hydrolysis: The oxalamide bond may undergo hydrolysis in the presence of water or acidic conditions, leading to the formation of corresponding carboxylic acids and amines.

- Nucleophilic Substitution: The tetrahydrofuran moiety can participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms adjacent to the oxygen atom.

- Oxidation: The hydroxyl group on the cyclopropyl moiety can be oxidized to form carbonyl compounds under suitable conditions.

Preliminary studies suggest that compounds with similar structural features exhibit various biological activities, including anti-inflammatory and analgesic properties. While specific biological data for N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is limited, its structural analogs have shown potential in modulating biological pathways relevant to pain and inflammation.

The synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves multi-step organic synthesis techniques:

- Formation of the Cyclopropyl Hydroxypropyl Group: This can be achieved through cyclopropanation reactions followed by hydrolysis.

- Synthesis of Tetrahydrofuran Derivative: Tetrahydrofuran can be synthesized from 1,4-butanediol through dehydration or other cyclization methods.

- Coupling Reaction: The final step involves coupling the synthesized cyclopropyl hydroxypropyl and tetrahydrofuran derivatives via an oxalamide linkage using standard coupling agents like carbodiimides.

The unique structure of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide makes it a candidate for various applications:

- Pharmaceutical Development: Potential use in developing new analgesics or anti-inflammatory drugs.

- Chemical Probes: It may serve as a chemical probe in biological studies due to its ability to interact with specific proteins or enzymes.

- Material Science: Its unique properties could be explored for use in polymers or other materials with specialized functions.

Interaction studies are crucial for understanding how N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide interacts with biological targets:

- Protein Binding: Investigating binding affinities with target proteins can provide insights into its mechanism of action.

- Enzyme Inhibition Studies: Assessing its inhibitory effects on specific enzymes could reveal potential therapeutic uses.

- Cellular Assays: Conducting cellular assays to evaluate its efficacy and safety profiles in relevant cell lines.

Several compounds share structural similarities with N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, which include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N1-cycloheptyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide | Cycloheptyl group, piperidine | Potential neuroactive properties |

| 2-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | Tetrahydropyridine ring | Anticancer activity |

| N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide | Cyclopentyl group, trifluoroethyl | Enhanced lipophilicity |

The uniqueness of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide lies in its combination of rigid and flexible components that may influence its pharmacokinetic properties and biological interactions differently than its analogs.